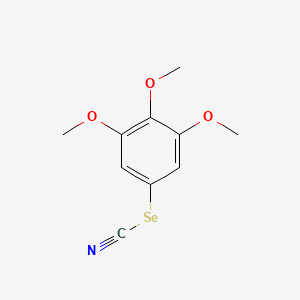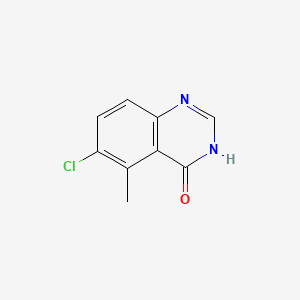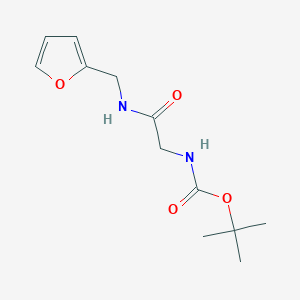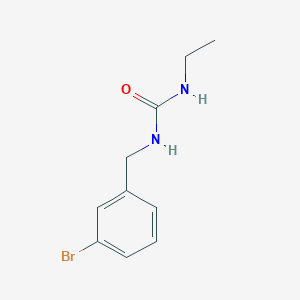
1-((1,2-Dimethyl-1h-imidazol-4-yl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound characterized by the presence of an imidazole ring and a diazepane ring connected via a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Diazepane Ring: The final step involves the cyclization of the sulfonylated imidazole with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions to form the diazepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Applications De Recherche Scientifique
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperazine
- 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-piperidinamine
Uniqueness
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the presence of both an imidazole ring and a diazepane ring, which imparts distinct chemical and biological properties compared to similar compounds that may only contain one of these rings.
Propriétés
Formule moléculaire |
C10H18N4O2S |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C10H18N4O2S/c1-9-12-10(8-13(9)2)17(15,16)14-6-3-4-11-5-7-14/h8,11H,3-7H2,1-2H3 |
Clé InChI |
VNMJUJKVZBYFOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1C)S(=O)(=O)N2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)



![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)






![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

